The synthesis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine generally involves several key steps:
In industrial settings, similar synthetic routes are adapted for large-scale production. Techniques may include continuous flow synthesis and automated reactors to optimize yield and purity while considering cost-effectiveness and environmental impacts.
The molecular structure of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine can be described as follows:
This structure allows for significant interactions with biological targets due to its diverse functional groups, which can enhance binding affinity and specificity .
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine can undergo various chemical reactions:
The mechanism of action for 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine primarily involves its interaction with specific molecular targets such as enzymes or receptors:
These interactions modulate the activity of biological targets, potentially leading to pharmacological effects similar to those observed in opioid receptor agonists .
The physical and chemical properties of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine include:
These properties are crucial for determining the compound's behavior in various applications, including drug formulation and material science .
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine has several notable applications:
Acyl piperazines like AP-238 filled a market niche created by intensified restrictions on fentanyl analogues (FAs). The Forensic Early Warning System (FEWS) first detected AP-238 in UK Border Force (UKBF) seizures during 2021–2022, often alongside synthetic opioids like Desmethyltramadol [4]. This aligns with broader trends in NPS diversification: FEWS identified 40 unique NPS among 201 seized samples, with NSOs like AP-238 constituting 5% of these detections [4]. The compound’s online availability and structural novelty initially positioned it as a "legal" alternative to controlled opioids, though it is now subject to the Psychoactive Substances Act (PSA) 2016 in the UK due to its predicted psychoactivity [4].
Table 1: NPS Seizures Involving Piperazine Derivatives (UKBF, 2021–2022)
Parameter | Value |
---|---|
Total NPS detections | 201 samples |
Unique NPS identified | 40 substances |
AP-238 seizures | 1 documented case |
Common co-seized substances | Desmethyltramadol |
AP-238 (1-(4-Cinnamyl-2,6-dimethylpiperazin-1-yl)propan-1-one) is a deliberate structural analogue of AP-237 (bucinnazine). The key modifications include:
Table 2: Structural Comparison of AP-237 and AP-238
Feature | AP-237 (Bucinnazine) | AP-238 |
---|---|---|
Piperazine core | Unsubstituted | 2,6-dimethyl substituted |
N-acyl group | Butyryl (C₃H₇CO⁻) | Propionyl (C₂H₅CO⁻) |
Molecular formula | C₁₇H₂₅N₃O | C₁₈H₂₆N₂O |
Cinnamyl attachment | Identical 4-cinnamyl substitution | Identical 4-cinnamyl substitution |
The pharmacological activity of AP-238 is primarily mediated through agonist action at the μ-opioid receptor (MOR). Computational studies predict its binding mode involves:
Metabolically, AP-238 undergoes hepatic transformation primarily via CYP3A4 and CYP2D6, generating hydroxylated metabolites at the cinnamyl phenyl ring or propionyl chain. Despite its rapid absorption (predicted Tₘₐₓ: 1.2–1.8h), high plasma protein binding (89–92%) restricts free plasma concentrations. Crucially, it demonstrates blood-brain barrier permeability (logBB: 0.65), enabling CNS effects [2].
Table 3: Predicted ADME Properties of AP-238 via Multi-In Silico Models
Parameter | Predicted Value | Method Used |
---|---|---|
LogP (lipophilicity) | 3.42 ± 0.18 | ADMETlab 3.0, SwissADME |
BBB permeability | Positive (logBB: 0.58–0.72) | ADMET_Predictor 12.0 |
Plasma protein binding | 89–92% | pkCSM, Percepta |
CYP3A4 substrate | Yes | ADMETlab 3.0 |
Renal OCT2 inhibition | Low risk | Simulation Plus |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1